REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[C:17]([C:18](OC)=[O:19])=[CH:16][N:15]=[C:14]([Cl:22])[CH:13]=1>CCOCC>[Cl:11][C:12]1[CH:13]=[C:14]([Cl:22])[N:15]=[CH:16][C:17]=1[CH2:18][OH:19] |f:0.1.2.3.4.5,6.7.8.9|
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Name
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|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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13.1 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1C(=O)OC)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCOCC
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for one hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with 100 mL of H2O/ice
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with EtOAc (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C=NC(=C1)Cl)CO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |